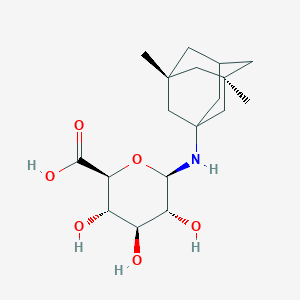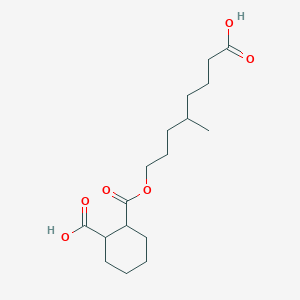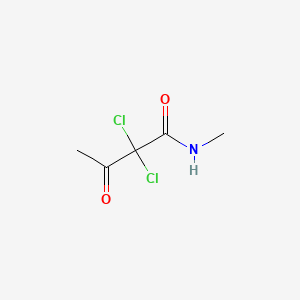
Butanamide, 2,2-dichloro-N-methyl-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2,2-dichloro-N-methyl-3-oxo-: is a chemical compound with the molecular formula C₅H₇Cl₂NO₂ and a molecular weight of 184.021 g/mol . It is also known by other names such as 2,2-dichloro-N-methylacetoacetamide and 2,2-dichloro-N-methyl-3-oxobutyramide . This compound is characterized by its high boiling point of 265.9°C at 760 mmHg and a density of 1.343 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- typically involves the reaction of acetoacetic acid derivatives with chlorinating agents and methylating agents under controlled conditions. One common method includes the chlorination of acetoacetic acid followed by methylation to introduce the N-methyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Butanamide, 2,2-dichloro-N-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Industry: In the industrial sector, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is utilized in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of Butanamide, 2,2-dichloro-N-methyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Butanamide, N-(2-methoxyphenyl)-3-oxo-
Butanamide, 3-methyl-: (Isovaleramide)
Butanamide, 2-chloro-N,N-dimethyl-3-oxo-: (N,N-Dimethyl-2-chloroacetoacetamide)
Uniqueness: Butanamide, 2,2-dichloro-N-methyl-3-oxo- is unique due to the presence of two chlorine atoms and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
20132-74-5 |
|---|---|
Molekularformel |
C5H7Cl2NO2 |
Molekulargewicht |
184.02 g/mol |
IUPAC-Name |
2,2-dichloro-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10) |
InChI-Schlüssel |
FUSJRPBAYJMLEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)NC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


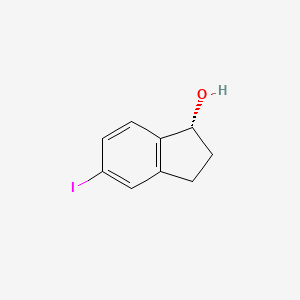
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
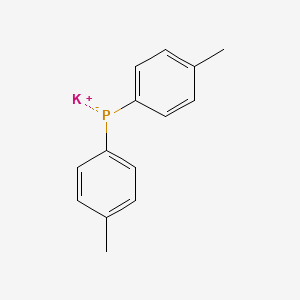
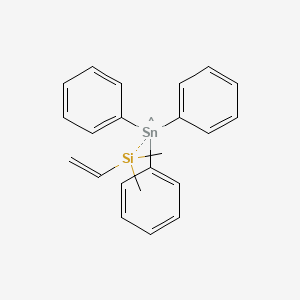
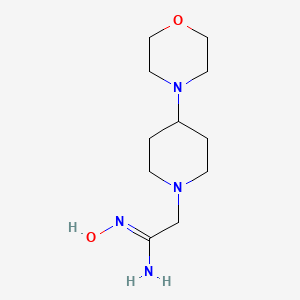


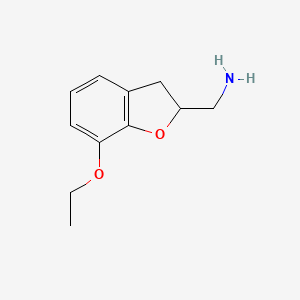
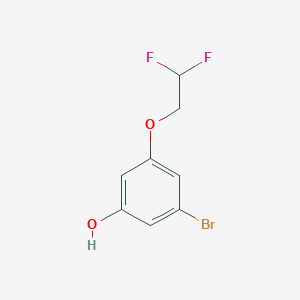
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
